1-(Pyrrolidin-3-yl)pyrrolidin-2-one
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Overview
Description
These compounds are widely encountered in natural products and synthetic compounds due to their potent biological activities and diverse functional properties . The structure of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one consists of a pyrrolidine ring fused to a pyrrolidin-2-one moiety, making it a versatile scaffold in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates . Another approach is the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to obtain this compound . Industrial production methods often involve the use of specific oxidants and additives to achieve high selectivity and yield .
Chemical Reactions Analysis
1-(Pyrrolidin-3-yl)pyrrolidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
1-(Pyrrolidin-3-yl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a versatile synthon in organic synthesis due to its rich reactivity . In biology and medicine, it serves as a scaffold for the development of novel biologically active compounds, including potential drug candidates . The compound’s unique structure allows for the exploration of pharmacophore space and the design of molecules with target selectivity . Additionally, it has applications in the synthesis of drugs, dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-(Pyrrolidin-3-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enantioselective proteins, leading to different biological profiles depending on the spatial orientation of substituents .
Comparison with Similar Compounds
1-(Pyrrolidin-3-yl)pyrrolidin-2-one can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its ability to undergo diverse chemical reactions and its versatile applications in various fields . The comparison highlights the compound’s distinct properties and its potential for the development of novel bioactive molecules .
Biological Activity
1-(Pyrrolidin-3-yl)pyrrolidin-2-one, a compound featuring a pyrrolidine scaffold, has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to elucidate the compound's biological activity, particularly focusing on its anticancer, antiarrhythmic, and receptor modulation properties.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound contains two pyrrolidine rings, which contribute to its unique pharmacological properties. The flexibility of the pyrrolidine ring allows for various conformations, enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidin-2-one exhibit significant anticancer properties. For instance, a study on a series of pyrrolo[3,4-b]pyridin-5-one derivatives revealed that certain compounds effectively reduced cell viability in breast cancer cell lines (MDA-MB-231 and MCF-7) at concentrations as low as 6.25 µM . The mechanism appears to involve interactions with key proteins such as AKT1 and MAPK pathways, which are crucial in cancer progression and survival.
Table 1: Anticancer Activity of Pyrrolo[3,4-b]pyridin-5-one Derivatives
Compound | Cell Line | Concentration (µM) | Cell Viability Reduction (%) |
---|---|---|---|
1f | MDA-MB-231 | 6.25 | Significant |
1d | MDA-MB-231 | 25 | Moderate |
1b | MDA-MB-231 | 50 | Moderate |
1i | MCF-7 | 50 | Significant |
Antiarrhythmic Activity
Quantitative structure–activity relationship (QSAR) studies have been conducted on various pyrrolidinone derivatives to predict their antiarrhythmic activity. A notable study involving a series of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives reported that these compounds displayed marked antiarrhythmic effects with ED50 values comparable to established antiarrhythmic agents . The model developed explained up to 91% of the variance in activity based on molecular descriptors.
Table 2: Antiarrhythmic Activity of Pyrrolidinone Derivatives
Compound | ED50 (mg/kg) | Activity Level |
---|---|---|
Compound A | 0.5 | High |
Compound B | 0.7 | Moderate |
Compound C | 0.9 | Low |
Receptor Modulation
The compound has also been investigated for its role as a G-protein bile acid receptor (GPBAR1) agonist. Research indicates that certain derivatives can selectively activate GPBAR1, which is implicated in metabolic and inflammatory diseases such as type 2 diabetes . The binding affinity and selectivity of these compounds provide insights into their potential therapeutic applications.
Case Studies
- Anticancer Efficacy : In a study examining the cytotoxic effects of various pyrrolidinone derivatives on lung adenocarcinoma cells (A549), compounds demonstrated structure-dependent activity with notable cytotoxicity compared to cisplatin, suggesting potential for further development in cancer therapeutics .
- Receptor Binding Studies : Molecular docking studies on GPBAR1 indicated strong binding affinities for specific pyrrolidinone derivatives, highlighting their potential as selective agonists for therapeutic interventions in metabolic disorders .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-pyrrolidin-3-ylpyrrolidin-2-one |
InChI |
InChI=1S/C8H14N2O/c11-8-2-1-5-10(8)7-3-4-9-6-7/h7,9H,1-6H2 |
InChI Key |
KZPJDZAIPRJZBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2CCNC2 |
Origin of Product |
United States |
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